![molecular formula C25H20N2O2 B3738997 N-[4-(benzoylamino)-3-methylphenyl]-2-naphthamide](/img/structure/B3738997.png)
N-[4-(benzoylamino)-3-methylphenyl]-2-naphthamide
Overview
Description
N-[4-(benzoylamino)-3-methylphenyl]-2-naphthamide, also known as BML-210, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 and has since been studied for its potential therapeutic applications.
Mechanism of Action
N-[4-(benzoylamino)-3-methylphenyl]-2-naphthamide works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. By inhibiting COX-2, N-[4-(benzoylamino)-3-methylphenyl]-2-naphthamide reduces inflammation and may also prevent the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer effects, N-[4-(benzoylamino)-3-methylphenyl]-2-naphthamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and repair. N-[4-(benzoylamino)-3-methylphenyl]-2-naphthamide may also have neuroprotective effects, as it has been shown to protect against glutamate-induced neurotoxicity.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(benzoylamino)-3-methylphenyl]-2-naphthamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to administer and study than larger molecules such as antibodies. However, one limitation is that it may not be specific to COX-2 and may also inhibit other enzymes, which could lead to off-target effects.
Future Directions
There are several potential future directions for research on N-[4-(benzoylamino)-3-methylphenyl]-2-naphthamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies could investigate the potential use of N-[4-(benzoylamino)-3-methylphenyl]-2-naphthamide in the treatment of other inflammatory conditions, such as rheumatoid arthritis or inflammatory bowel disease. Finally, research could focus on developing more specific inhibitors of COX-2 that do not have off-target effects.
Scientific Research Applications
N-[4-(benzoylamino)-3-methylphenyl]-2-naphthamide has been used in various scientific research studies, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-[4-(benzoylamino)-3-methylphenyl]-2-naphthamide has been studied for its anti-inflammatory properties and its ability to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(4-benzamido-3-methylphenyl)naphthalene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c1-17-15-22(13-14-23(17)27-24(28)19-8-3-2-4-9-19)26-25(29)21-12-11-18-7-5-6-10-20(18)16-21/h2-16H,1H3,(H,26,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMIRFSOOFQMQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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